4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of an iodophenyl group attached to the benzothiazine core, along with a carbonitrile group and a dioxide functionality. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound “4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is the GABA A receptor . This receptor is a potential target for the treatment of epilepsy, anxiety, and sleep disorders . Another target is Prostaglandin G/H synthase 2 (COX-2) , which is responsible for the production of inflammatory prostaglandins .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their function. For instance, it has been found to have antagonistic activity against the GABA A receptor
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. For instance, it may affect the synthesis of prostaglandin H2 (PGH2), a key step in prostanoid synthesis . The downstream effects of this could include changes in inflammation and pain perception.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. For instance, antagonistic activity against the GABA A receptor could result in changes in neuronal signaling . Effects on COX-2 could lead to changes in the production of inflammatory prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzenethiol and a suitable carbonyl compound.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl iodide is reacted with the benzothiazine core under suitable conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor is reacted with the iodophenyl-benzothiazine intermediate.
Oxidation to Form the Dioxide: The final step involves the oxidation of the benzothiazine core to introduce the dioxide functionality, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove the dioxide functionality or reduce the carbonitrile group.
Substitution: The iodophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as Grignard reagents, organolithium compounds, and halogenating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while substitution reactions can introduce various functional groups onto the iodophenyl moiety.
Scientific Research Applications
4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Uniqueness
The presence of the iodophenyl group in 4-(4-iodophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide makes it unique compared to its analogs. The iodine atom can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-iodophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQARPMBQQLTDJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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